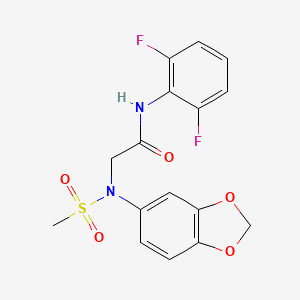
N~2~-1,3-benzodioxol-5-yl-N~1~-(2,6-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, including activation, coupling, and protection-deprotection strategies. For compounds similar to the one , methods such as the use of shelf-stable reagents like 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride have proven effective for forming glycosidic linkages under low temperatures, suggesting a potential pathway for introducing sulfonamide or benzodioxolyl functional groups into a molecule (Crich & Smith, 2001).
Molecular Structure Analysis
The molecular structure of such a compound would likely feature significant conjugation and electronic delocalization, especially around the benzodioxolyl and difluorophenyl groups. These features can impact the compound's reactivity and interactions. X-ray crystallography and computational methods like DFT could be employed to elucidate the structure, as demonstrated in the characterization of sulfonamide compounds (Sarojini et al., 2012).
Chemical Reactions and Properties
Compounds containing sulfonamide, benzodioxolyl, and fluoroaromatic groups can participate in a variety of chemical reactions. For instance, sulfonamides can undergo rearrangement reactions under alkaline conditions, leading to the formation of different products, which might offer insights into the reactivity of the N2-(methylsulfonyl)glycinamide moiety (Dohmori, 1964).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
Research on chemical synthesis and reactions involving similar compounds to N2-1,3-benzodioxol-5-yl-N1-(2,6-difluorophenyl)-N2-(methylsulfonyl)glycinamide has demonstrated advances in creating powerful reagents and methodologies for activating thioglycosides, synthesizing glycosides, and forming diverse glycosidic linkages. The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride is a notable example, providing a metal-free thiophile that activates thioglycosides efficiently at low temperatures, leading to good yield and selectivity in glycoside formation (Crich & Smith, 2001).
Antibacterial Applications
Compounds with structural similarities to N2-1,3-benzodioxol-5-yl-N1-(2,6-difluorophenyl)-N2-(methylsulfonyl)glycinamide have been studied for their potential antibacterial properties. For instance, derivatives of 1,3-benzodioxol-5-amine have been synthesized and evaluated for their antibacterial activity, providing insights into the structure-activity relationship and the potential for developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2015).
Anticancer and Antiviral Research
The exploration of sulfonamide derivatives for their anticancer and antiviral activities has been an area of intense research. For example, the synthesis and biological evaluation of N-substituted sulfonamide derivatives have demonstrated potential applications in inhibiting glycine transporter-1, which could have implications in cancer treatment strategies (Cioffi et al., 2016). Additionally, derivatives of 1,3-benzodioxol-5-carboxylic acid have shown moderate antibacterial activity against various bacterial strains, suggesting their utility in addressing antibiotic resistance (Siddiqa et al., 2014).
Novel Drug Scaffolds
The development of new drug scaffolds based on the core structure of N2-1,3-benzodioxol-5-yl-N1-(2,6-difluorophenyl)-N2-(methylsulfonyl)glycinamide is an ongoing research area. Innovations in this domain aim at creating compounds with improved efficacy, selectivity, and pharmacokinetic profiles for various therapeutic applications, including antipsychotic agents and treatments for central nervous system disorders (Howard, 2005).
Propiedades
IUPAC Name |
2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-(2,6-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O5S/c1-26(22,23)20(10-5-6-13-14(7-10)25-9-24-13)8-15(21)19-16-11(17)3-2-4-12(16)18/h2-7H,8-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLFEULMAIAVAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=C(C=CC=C1F)F)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-1,3-benzodioxol-5-yl-N-(2,6-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-difluorophenoxy)-N-[(4-methylphenyl)(4-pyridinyl)methyl]acetamide](/img/structure/B5537818.png)
![1-{3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]-4-ethoxyphenyl}ethanone](/img/structure/B5537826.png)
![1-(4-ethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5537834.png)
![2,7,8,9-tetramethyl-4H-pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5537851.png)

![7-methoxy-5-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-1,3-benzoxathiol-2-one](/img/structure/B5537870.png)
![ethyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-piperazinecarboxylate](/img/structure/B5537877.png)
![(1S*,5R*)-6-benzyl-3-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537889.png)
![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5537891.png)
![5',6',7',8'-tetrahydro-4'H-spiro[cyclohexane-1,9'-[1,2,4]triazolo[5,1-b]quinazoline]](/img/structure/B5537906.png)
![N-[4-(4-morpholinyl)phenyl]-N'-phenylurea](/img/structure/B5537910.png)

![1-cyclopropyl-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537916.png)